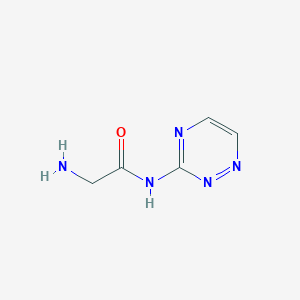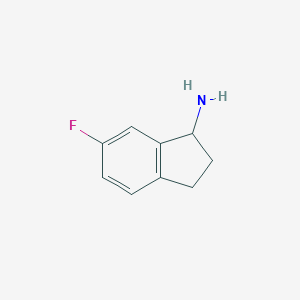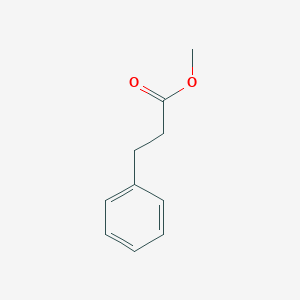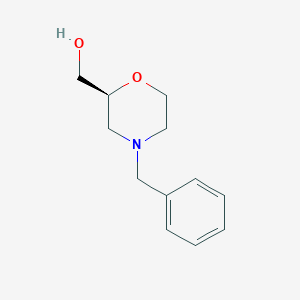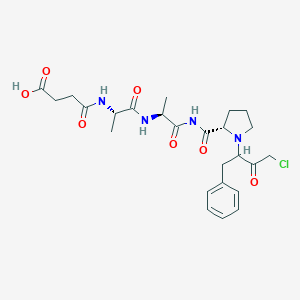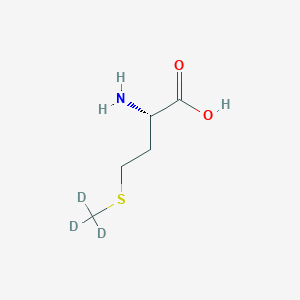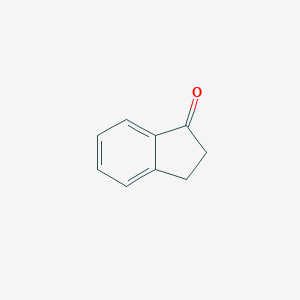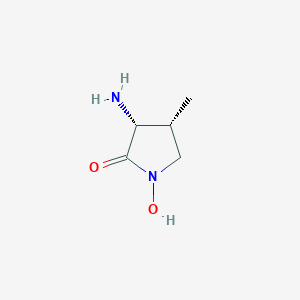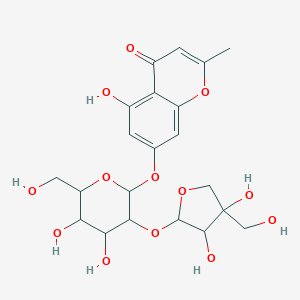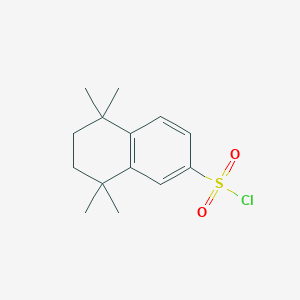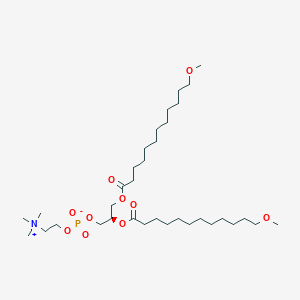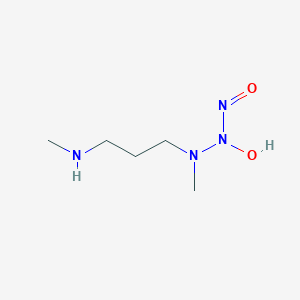
3-Penten-1-yne
Descripción general
Descripción
3-Penten-1-yne is a molecule of interest in various chemical syntheses and reactions. It is a hydrocarbon with a structure that includes both an alkyne and an alkene functional group, which makes it a versatile precursor in the formation of more complex organic compounds.
Synthesis Analysis
The synthesis of molecules related to 3-penten-1-yne has been explored in several studies. For instance, 1,3-dien-5-ynes, which are closely related to 3-penten-1-yne, have been used extensively as starting materials for the synthesis of a wide variety of carbo- and heterocycles . Additionally, the synthesis of (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-pentene-3-ol and its derivatives demonstrates the manipulation of pentene structures to introduce other functional groups, such as stannyl groups, which can further react to form complex organometallic compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 3-penten-1-yne has been analyzed using techniques such as X-ray diffraction and multinuclear NMR. For example, the solid-state structures of certain tri- and tetraorganotin compounds derived from pentene structures have been determined, revealing details about their geometric configurations and the interactions between atoms .
Chemical Reactions Analysis
The reactivity of 3-penten-1-yne can be inferred from studies on similar molecules. The reaction dynamics of the 1-propynyl radical with ethylene, leading to the formation of 1-penten-3-yne, have been studied experimentally and computationally. This reaction proceeds through a barrierless addition followed by a hydrogen atom shift and release, demonstrating the potential pathways through which 3-penten-1-yne might react .
Physical and Chemical Properties Analysis
The physical and chemical properties of molecules similar to 3-penten-1-yne can be complex due to their structural features. For example, the crystal structure of isotactic poly((R,S)-3-methyl-1-pentene) shows a high degree of disorder due to the random enchainment of enantiomeric monomeric units, which affects the helical conformation of the chains . This suggests that the physical properties of polymers derived from 3-penten-1-yne would be influenced by stereochemistry.
Aplicaciones Científicas De Investigación
Molecular Analysis and Spectroscopy
Microwave Spectrum and Dipole Moments : The microwave spectrum of 1-penten-3-yne was analyzed, leading to insights into its rotational constants and dipole moments. This provides fundamental knowledge about the molecule's electric properties (Gierke, Hsu, & Flygare, 1971).
Barrier to Internal Rotation and Dipole Moment : Research on trans 3-penten-1-yne has revealed its rotational constants and dipole moment components, offering detailed information about the molecule's structure and behavior (Ford & Szalanski, 1972).
Chemical Reactions and Synthesis
Synthesis of 2,3-Dihydrothiopyran-4-ones : 3-Oxo-1-pentene-4-ynes were converted into 2,6-disubstituted 2,3-dihydrothiopyran-4-one derivatives, showcasing a synthetic application of 3-penten-1-yne derivatives (Rosiak, Müller, & Christoffers, 2007).
Formation of Fulvene in Reaction with 1,3-Butadiene : The reaction of C2H radicals with 1,3-butadiene involves 3-penten-1-yne, highlighting its role in forming complex hydrocarbon structures (Lockyear et al., 2015).
Decomposition and Stability Studies
- Decomposition of 1-Pentenyl Radicals : The decomposition of 1-penten-3-yl and related radicals was studied, providing insights into the stability and reactivity of these radicals in combustion systems (Tsang, 2006).
Spectroscopy and Photochemical Analysis
- Photodissociation Spectroscopy : The optical absorption spectrum of 2-methyl-1-penten-3-yne radical cation was investigated, contributing to the understanding of photochemical properties of similar compounds (Faulk & Dunbar, 1990).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-pent-3-en-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOPMVSQIBJCW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878775 | |
| Record name | 3-PENTEN-1-YNE, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Penten-1-yne | |
CAS RN |
2004-69-5, 2206-23-7 | |
| Record name | trans-3-Penten-1-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Penten-1-yne, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-1-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PENTEN-1-YNE, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-3-en-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary formation pathways of 3-Penten-1-yne observed in recent studies?
A1: Several studies highlight the formation of 3-Penten-1-yne through various reaction pathways. A significant route involves the reaction of the ethynyl radical (C₂H) with propene (C₃H₆). This reaction, studied under low-temperature conditions (79 K) [], primarily yields vinylacetylene through CH₃-loss and a smaller fraction of C₅H₆ isomers, including 3-Penten-1-yne, through H-loss. Another study [] investigated the reaction under single-collision conditions, finding that the ethynyl radical adds to propylene, forming C₅H₆D intermediates (when deuterated ethynyl radical is used). These intermediates then decompose by losing a hydrogen atom, primarily yielding cis/trans-3-Penten-1-yne and a smaller amount of 3-methyl-3-buten-1-yne. Furthermore, 3-Penten-1-yne is a product of the gas-phase pyrolysis of cyclopropylacetylene at lower temperatures (around 600°C) [].
Q2: Can you elaborate on the isomeric forms of 3-Penten-1-yne and their identification in research?
A2: 3-Penten-1-yne exists in both cis and trans isomeric forms. Research utilizing tunable synchrotron radiation vacuum ultraviolet photoionization time-of-flight mass spectrometry (SR-VUV-PI-TOFMS) coupled with photoionization efficiency (PIE) curve simulation successfully characterized and quantified various isomers and isobaric compounds in cigarette smoke, including 3-Penten-1-yne []. This technique distinguished 3-Penten-1-yne from other C₅H₆ isomers like 1-penten-3-yne and 1-penten-4-yne.
Q3: How does 3-Penten-1-yne contribute to the formation of polycyclic aromatic hydrocarbons (PAHs)?
A3: While 3-Penten-1-yne itself is not a PAH, it plays a role in PAH formation pathways. A study investigated the reaction of a phenyl radical (C₆H₅) with cis-3-penten-1-yne (C₅H₆) and its related radicals []. The findings suggest that the phenyl radical readily reacts with 3-Penten-1-yne and its radicals, initiating a series of ring enlargement and formation processes, ultimately leading to PAH formation. This reaction pathway highlights the potential of unsaturated hydrocarbons like 3-Penten-1-yne to contribute to PAH growth mechanisms.
Q4: Are there any studies focusing on the specific reactivity or applications of 3-Penten-1-yne in chemical synthesis?
A4: Research highlights the utility of 3-Penten-1-yne derivatives, specifically 4-OR-3-penten-1-ynes, in the synthesis of vitamin A [, ]. The compound with R = -CH(OC₂H₅)-CH3 serves as a key C5-fragment in a convergent synthetic route to the β-C18-ketone intermediate of vitamin A. This approach underscores the potential of appropriately substituted 3-Penten-1-yne derivatives as valuable building blocks in complex organic synthesis.
Q5: Have there been any investigations into the spectroscopic properties of 3-Penten-1-yne?
A5: Yes, the microwave spectrum of trans-3-Penten-1-yne has been studied to determine its barrier to internal rotation and dipole moment []. While specific details of the study are limited in the abstract, this research highlights the use of spectroscopic techniques to elucidate the structural and electronic properties of 3-Penten-1-yne.
Q6: Are there any reported studies on the environmental impact or degradation pathways of 3-Penten-1-yne?
A7: The provided research abstracts do not offer information on the environmental impact or degradation of 3-Penten-1-yne. Given its identification in combustion processes like cigarette smoke [], investigating its fate in the environment and potential for degradation or accumulation could be relevant areas for future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



